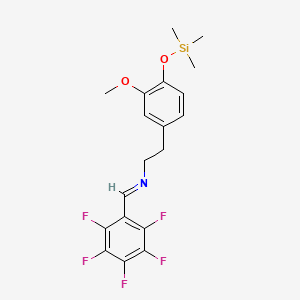
N-(Pentafluorobenzylidene)-3-methoxy-4-(trimethylsiloxy)phenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[(pentafluorophenyl)methylene]-4-[(trimethylsilyl)oxy]benzeneethanamine is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a pentafluorophenyl group, a trimethylsilyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-[(pentafluorophenyl)methylene]-4-[(trimethylsilyl)oxy]benzeneethanamine typically involves multiple steps, starting with the preparation of the core benzene ring. The compound can be synthesized through a series of reactions including nitration, reduction, and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used as a probe or inhibitor in studying enzyme activities or cellular processes. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 3-Methoxy-N-[(pentafluorophenyl)methylene]-4-[(trimethylsilyl)oxy]benzeneethanamine exerts its effects involves its interaction with specific molecular targets. The presence of the pentafluorophenyl group and the trimethylsilyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
3-Methoxy-N-(pentafluorophenyl)benzamide
4-Methoxy-N-[(pentafluorophenyl)methylene]benzeneethanamine
Uniqueness: Compared to similar compounds, 3-Methoxy-N-[(pentafluorophenyl)methylene]-4-[(trimethylsilyl)oxy]benzeneethanamine stands out due to its additional trimethylsilyl group, which can impart unique chemical properties and reactivity.
This comprehensive overview highlights the significance of 3-Methoxy-N-[(pentafluorophenyl)methylene]-4-[(trimethylsilyl)oxy]benzeneethanamine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C19H20F5NO2Si |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[2-(3-methoxy-4-trimethylsilyloxyphenyl)ethyl]-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C19H20F5NO2Si/c1-26-14-9-11(5-6-13(14)27-28(2,3)4)7-8-25-10-12-15(20)17(22)19(24)18(23)16(12)21/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
DCURECFIIWKHSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN=CC2=C(C(=C(C(=C2F)F)F)F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


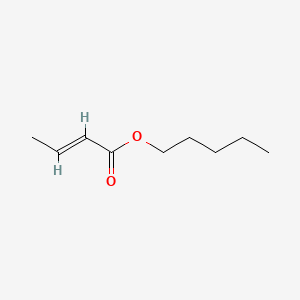
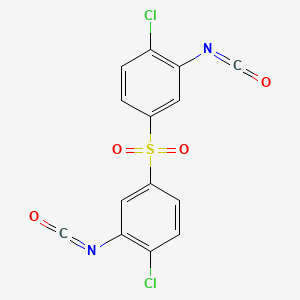
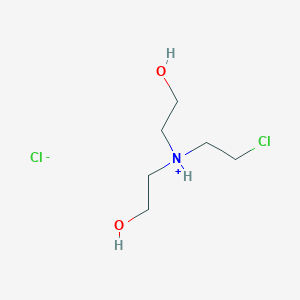
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
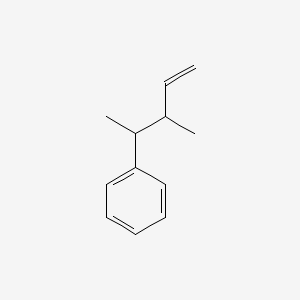

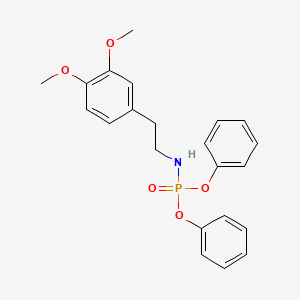

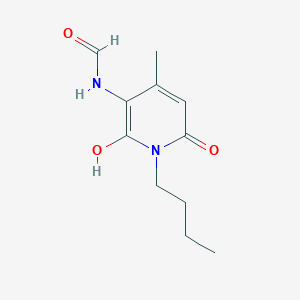
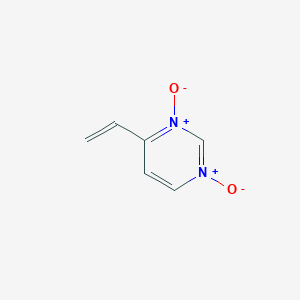
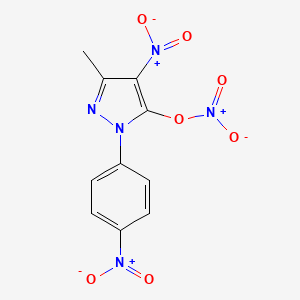
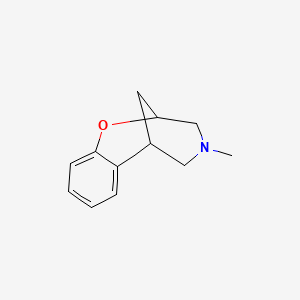
![Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate](/img/structure/B15349243.png)
